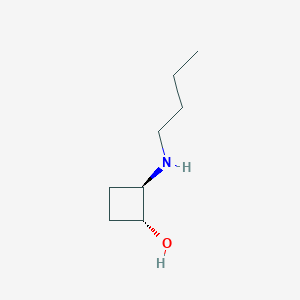amino}methyl)cyclobutan-1-ol CAS No. 2149408-43-3](/img/structure/B1485610.png)
1-({[(Furan-2-yl)methyl](methyl)amino}methyl)cyclobutan-1-ol
Overview
Description
1-({[(Furan-2-yl)methyl](methyl)amino}methyl)cyclobutan-1-ol, or 1-FMCB, is a cyclic organic compound belonging to the class of compounds known as heterocycles. It is a derivative of cyclobutanone, with an additional methyl group attached to the nitrogen atom. 1-FMCB has been studied for its potential applications in the field of medicinal chemistry, with a focus on its potential as an anti-inflammatory and analgesic agent.
Scientific Research Applications
1-FMCB has been studied for its potential applications in the field of medicinal chemistry, with a focus on its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce inflammation in animal models. Additionally, 1-FMCB has been found to have analgesic effects in animal models of acute pain, and to reduce the pain associated with chronic inflammation.
Mechanism of Action
The anti-inflammatory and analgesic effects of 1-FMCB are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, 1-FMCB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, 1-FMCB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the control of muscle contraction. Additionally, 1-FMCB has been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are mediators of inflammation.
Advantages and Limitations for Lab Experiments
1-FMCB has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize, and is stable in a variety of solvents. Additionally, it is non-toxic, and has a low molecular weight, making it amenable to chemical modification. However, 1-FMCB is not water-soluble, and therefore may not be suitable for experiments involving aqueous solutions.
Future Directions
The potential applications of 1-FMCB are far-reaching, and there are many potential future directions for research. These include further studies of its anti-inflammatory and analgesic effects, as well as studies of its potential as an anti-cancer agent, an antiviral agent, an antioxidant, and a neuroprotective agent. Additionally, research could be conducted into the potential of 1-FMCB as a drug delivery system, or as a tool for the synthesis of other compounds. Finally, research could be conducted into the potential of 1-FMCB as a therapeutic agent for a variety of conditions, such as rheumatoid arthritis, Alzheimer’s disease, and Parkinson’s disease.
properties
IUPAC Name |
1-[[furan-2-ylmethyl(methyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(8-10-4-2-7-14-10)9-11(13)5-3-6-11/h2,4,7,13H,3,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRUFODTVCEWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485530.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485534.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485535.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)




![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclopentan-1-amine](/img/structure/B1485547.png)
![2-(Pyridin-2-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1485548.png)
![6-(Pyridin-2-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1485550.png)